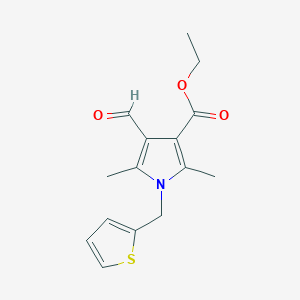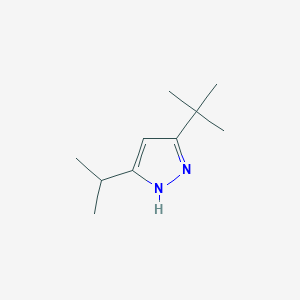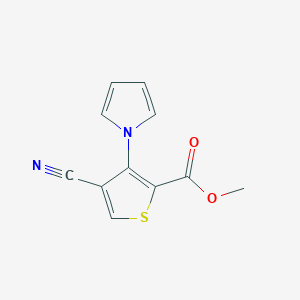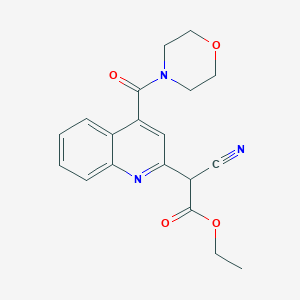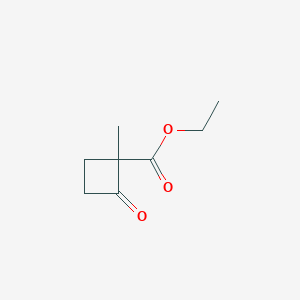![molecular formula C14H19NO3 B063214 2-[Benzoyl(butyl)amino]propanoic acid CAS No. 162152-02-5](/img/structure/B63214.png)
2-[Benzoyl(butyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzoyl(butyl)amino]propanoic acid, commonly known as BBAPA, is a chemical compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and organic solvents. BBAPA has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Wirkmechanismus
The mechanism of action of BBAPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, BBAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BBAPA has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
BBAPA has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). BBAPA has also been shown to increase the levels of adiponectin, a hormone that plays a key role in regulating glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
BBAPA has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other amino acids. BBAPA is also stable under a wide range of conditions, making it suitable for use in various assays. However, one of the main limitations of BBAPA is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on BBAPA. One area of interest is the development of new drugs based on BBAPA. Researchers are investigating the potential of BBAPA derivatives as novel anti-inflammatory and anti-tumor agents. Another area of interest is the development of new materials based on BBAPA. BBAPA has been shown to have potential applications as a chiral building block in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of BBAPA and its potential applications in various fields.
Synthesemethoden
The synthesis of BBAPA involves the reaction of 2-aminopropanoic acid with benzoyl chloride and butylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The product is then purified using various techniques, such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
BBAPA has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. BBAPA has also been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
162152-02-5 |
|---|---|
Produktname |
2-[Benzoyl(butyl)amino]propanoic acid |
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2-[benzoyl(butyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-4-10-15(11(2)14(17)18)13(16)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OAPIBVZHBSINEZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Synonyme |
Alanine, N-benzoyl-N-butyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



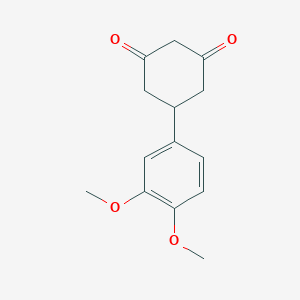
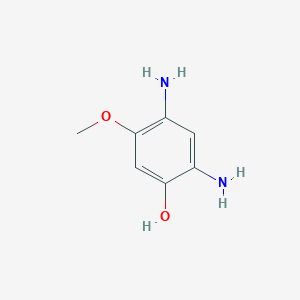

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
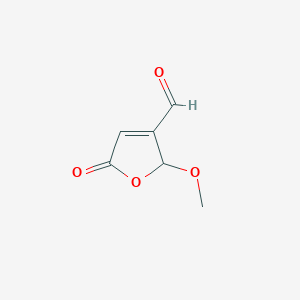
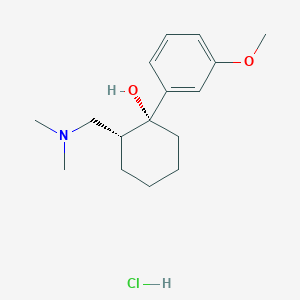
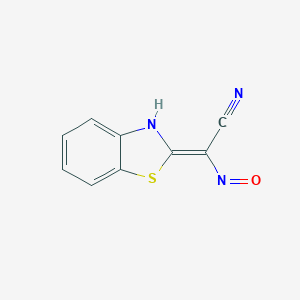
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
